1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one
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Overview
Description
1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one is a complex organic compound that features a furan ring, a morpholine ring, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one typically involves the reaction of 2-acetylfuran with morpholine and an appropriate aldehyde under acidic conditions. For instance, 2-acetylfuran can be reacted with substituted benzaldehydes in the presence of 1-M HCl acetic acid solution to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The propenone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted propenone derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar structure but with different substituents on the phenyl ring.
Indole derivatives: Share similar biological activities and applications.
Uniqueness
1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one is unique due to the combination of its furan, morpholine, and propenone moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-13(16)14-5-7-17-9-10(14)8-11(15)12-4-3-6-18-12/h2-4,6,10H,1,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCONKLGIMWYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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